Bisucaberin

Vue d'ensemble

Description

E101, également connu sous le nom de riboflavine ou de vitamine B2, est une vitamine hydrosoluble essentielle à la santé humaine. Elle joue un rôle crucial dans le métabolisme énergétique, la respiration cellulaire et le maintien d'une croissance et d'un développement normaux. La riboflavine se trouve naturellement dans divers aliments, notamment les œufs, les légumes verts, le lait, la viande, les champignons et les amandes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La riboflavine peut être synthétisée par des procédés chimiques, bien que la production industrielle moderne repose principalement sur des méthodes de fermentation. La synthèse chimique implique la condensation de la 3,4-diméthylaniline avec le ribose, suivie d'étapes de cyclisation et d'oxydation pour former la riboflavine .

Méthodes de production industrielle

La production industrielle de riboflavine est réalisée à l'aide de techniques de fermentation. Des souches de bactéries et de champignons génétiquement modifiées sont utilisées pour produire de la riboflavine en grande quantité. Ces micro-organismes sont cultivés dans des environnements contrôlés, où ils convertissent les sucres simples en riboflavine par une série de réactions enzymatiques .

Analyse Des Réactions Chimiques

Types de réactions

La riboflavine subit diverses réactions chimiques, notamment :

Oxydation : La riboflavine peut être oxydée pour former de la lumichrome et de la lumiflavine.

Réduction : Elle peut être réduite pour former de la dihydroriboflavine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'acide phosphorique et l'adénosine triphosphate (ATP) sont impliqués dans la formation du FMN et du FAD.

Principaux produits formés

Lumichrome : et à partir de l'oxydation.

Dihydroriboflavine : à partir de la réduction.

Flavin mononucléotide (FMN) : et flavin adénine dinucléotide (FAD) à partir de la substitution.

Applications de la recherche scientifique

La riboflavine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de divers dérivés de la flavine.

Biologie : Essentielle pour l'étude de la respiration cellulaire et du métabolisme énergétique.

Médecine : Utilisée dans le traitement de la carence en riboflavine et comme complément pour prévenir les migraines.

Industrie : Employée comme agent colorant alimentaire et dans la fortification des produits alimentaires

Mécanisme d'action

La riboflavine exerce ses effets en servant de précurseur aux coenzymes flavin mononucléotide (FMN) et flavin adénine dinucléotide (FAD). Ces coenzymes sont impliquées dans les réactions redox au sein de la cellule, jouant un rôle essentiel dans la chaîne de transport des électrons et la production d'énergie. La riboflavine se lie à des enzymes telles que la riboflavine kinase et la riboflavine synthase, facilitant la conversion de la riboflavine en ses formes coenzymatiques actives .

Applications De Recherche Scientifique

Anticancer Activity

Bisucaberin has shown significant promise as an anticancer agent. Its mechanism of action primarily involves enhancing the immune system's ability to target and destroy cancer cells.

- Mechanism of Action : this compound sensitizes tumor cells to macrophage-mediated cytolysis. Studies indicate that this compound enhances the cytolytic activity of macrophages against cancer cells, such as fibrosarcoma L-1023 and mouse leukemia L-1210 cells. The compound does not activate macrophages but rather makes tumor cells more susceptible to lysis by non-activated macrophages .

-

Case Studies :

- Fibrosarcoma L-1023 : At a concentration of 18 µg/ml, this compound inhibited 85% of this cancer cell line while maintaining over 98% cell viability.

- Mouse Leukemia L-1210 : The IC50 value for this compound was found to be 3.6 µg/ml.

- IMC Carcinoma : The IC50 was determined to be 5.1 µg/ml, indicating effective inhibition of this cancer type as well .

Biochemical Research Tool

This compound serves as a valuable research tool in studying siderophore mechanisms and their roles in microbial iron acquisition.

- Siderophore Mechanisms : As a siderophore, this compound binds iron ions and facilitates their transport into bacterial cells. This property is crucial for understanding microbial survival in iron-limited environments .

- Potential Applications :

Iron Chelation Properties

This compound's ability to chelate iron positions it as a candidate for treating conditions associated with iron overload.

- Clinical Relevance : Similar compounds like desferrioxamine B are already used clinically to treat iron poisoning. The chelation properties of this compound could potentially be explored for similar therapeutic applications .

Antimicrobial Activity

While primarily noted for its anticancer properties, this compound may also exhibit antimicrobial effects.

- Biofilm Formation Inhibition : Some studies suggest that siderophores like this compound could inhibit biofilm formation in certain bacteria, which is critical in treating chronic infections .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Enhances macrophage-mediated cytolysis of tumor cells | IC50 values: L-1210 (3.6 µg/ml), IMC (5.1 µg/ml) |

| Biochemical Research | Tool for studying siderophore mechanisms | Important for understanding microbial iron uptake |

| Iron Chelation | Potential treatment for iron overload | Similar compounds used clinically |

| Antimicrobial Activity | May inhibit bacterial biofilm formation | Relevant for chronic infection treatments |

| Neuroprotective Potential | Possible protective effects against neurodegenerative diseases | Requires further investigation |

Mécanisme D'action

Riboflavin exerts its effects by serving as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are involved in redox reactions within the cell, playing a critical role in the electron transport chain and energy production. Riboflavin binds to enzymes such as riboflavin kinase and riboflavin synthase, facilitating the conversion of riboflavin to its active coenzyme forms .

Comparaison Avec Des Composés Similaires

La riboflavine est unique parmi les vitamines B en raison de sa structure chimique et de sa fonction distinctes. Des composés similaires incluent :

Niacine (vitamine B3) : Impliquée dans les réactions redox mais diffère en structure et en fonctions spécifiques.

Pyridoxine (vitamine B6) : Participe au métabolisme des acides aminés et à la synthèse des neurotransmetteurs.

Thiamine (vitamine B1) : Essentielle pour le métabolisme des glucides et la fonction neuronale.

La riboflavine se distingue par son rôle dans la formation du FMN et du FAD, qui sont essentiels à une large gamme de processus métaboliques .

Activité Biologique

Bisucaberin is a siderophore produced by the marine bacterium Tenacibaculum mesophilum, which has garnered attention for its unique biological activities, particularly in relation to tumor cell sensitization and iron acquisition mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Overview of this compound

This compound belongs to the hydroxamate class of siderophores, characterized by their ability to chelate iron. This property is crucial for various biological processes, including microbial growth and pathogenicity. The compound was first isolated from a marine sponge in Palau and has since been studied for its structural characteristics and biological functions .

Tumor Cell Sensitization

Research indicates that this compound sensitizes tumor cells to cytolysis mediated by macrophages. This effect occurs through two primary mechanisms:

- Preincubation with Tumor Cells : When tumor cells are preincubated with this compound, they become more susceptible to macrophage-mediated cytolysis.

- Co-culture with Macrophages : The addition of this compound to co-cultures of macrophages and tumor cells enhances the cytolytic activity of macrophages against tumor cells .

The sensitizing activity of this compound is notably inhibited by ferric ions, suggesting that its iron-chelating ability plays a critical role in its function. Furthermore, this compound exhibits direct cytostatic effects on tumor cells by inhibiting DNA synthesis without causing cytolysis in the absence of macrophages .

Iron Acquisition

This compound's role as a siderophore enables it to facilitate iron uptake in bacteria, which is essential for their growth and metabolism. It operates through specific transport systems, engaging TonB-dependent transporters (TBDTs) such as FiuA and FpvB in Pseudomonas aeruginosa, enhancing the bacterium's ability to acquire iron from its environment .

Structural Characterization

The structure of this compound has been elucidated through various spectroscopic methods. It is classified as a linear dimeric hydroxamate siderophore, distinct from its cyclic counterparts . The biosynthetic gene cluster responsible for producing this compound B (a variant) has been cloned and characterized, revealing six open reading frames (ORFs) involved in its biosynthesis .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Macrophage Activation : In vitro studies demonstrated that this compound can activate murine peritoneal macrophages, enhancing their ability to lyse tumor cells.

- Comparative Analysis : A comparative study showed that this compound's sensitizing effects were more pronounced than those of other known siderophores, indicating its potential as a therapeutic agent against cancer .

Data Table: Summary of Biological Activities

Propriétés

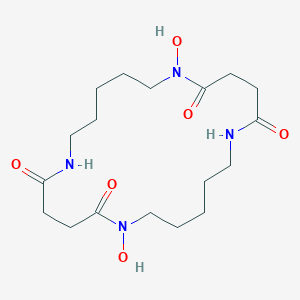

IUPAC Name |

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTADQMQBQBOJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150242 | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112972-60-8 | |

| Record name | Bisucaberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisucaberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISUCABERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.